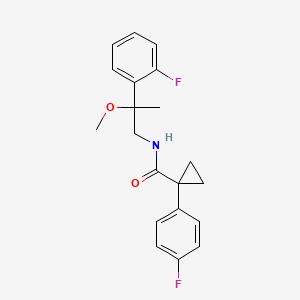

1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

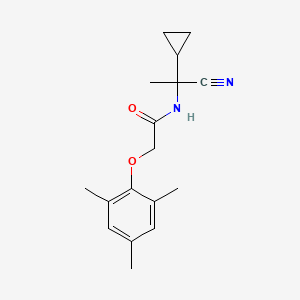

The compound “1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, and two fluorophenyl groups, which are aromatic rings with a fluorine atom attached. It also contains a methoxypropyl group, which is a three-carbon chain with a methoxy (OCH3) group at one end, and a carboxamide group, which is a carbonyl (C=O) group attached to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring is likely to introduce some strain into the molecule due to its small size and angle strain. The fluorine atoms on the phenyl rings are electronegative and may influence the electronic distribution in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The cyclopropane ring is generally reactive due to ring strain. The fluorine atoms are electronegative and may make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthesis Methods

The compound "1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide" is a complex molecule with potential applications in various fields. Recent research has focused on the synthesis and structural analysis of related compounds. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound structurally similar to the one , demonstrating the potential for efficient synthesis of such complex molecules (Zhou et al., 2021). Furthermore, Pancrazzi et al. (2017) synthesized a related compound using palladium-catalyzed oxidative cyclization-methoxycarbonylation, highlighting advanced synthesis techniques for complex fluorinated compounds (Pancrazzi et al., 2017).

Crystal Structure and Physical Properties

Studies have also been conducted on the crystal structure and physical properties of related compounds. Köysal et al. (2005) investigated the crystal structure of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing insights into geometric parameters and molecular conformation (Köysal et al., 2005). The study by Haufe et al. (2002) on monofluorinated cyclopropanecarboxylates provided valuable data on solid-state structures and the synthesis of optically active forms of these compounds, indicating the potential for detailed structural and stereochemical analysis in compounds similar to "1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide" (Haufe et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO2/c1-19(25-2,16-5-3-4-6-17(16)22)13-23-18(24)20(11-12-20)14-7-9-15(21)10-8-14/h3-10H,11-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHWSQPUULKTKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)

![1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2629379.png)

![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)

![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)

![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2629392.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)